molecular formula C7H7ClO3 B15423349 3-Chloro-4-oxocyclopent-2-en-1-yl acetate CAS No. 102355-06-6

3-Chloro-4-oxocyclopent-2-en-1-yl acetate

Cat. No.: B15423349
CAS No.: 102355-06-6
M. Wt: 174.58 g/mol
InChI Key: FNNGVFSPTDIHJP-UHFFFAOYSA-N
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Description

3-Chloro-4-oxocyclopent-2-en-1-yl acetate is a cyclopentene derivative featuring a chlorine atom at position 3, an oxo group at position 4, and an acetate ester at position 1. Its molecular formula is C₇H₇ClO₃, with a fused cyclopentene ring system that imparts both rigidity and reactivity.

Properties

CAS No.

102355-06-6

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

(3-chloro-4-oxocyclopent-2-en-1-yl) acetate

InChI

InChI=1S/C7H7ClO3/c1-4(9)11-5-2-6(8)7(10)3-5/h2,5H,3H2,1H3

InChI Key

FNNGVFSPTDIHJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=O)C(=C1)Cl

Origin of Product

United States

Biological Activity

3-Chloro-4-oxocyclopent-2-en-1-yl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including biological assays, structure-activity relationships (SAR), and case studies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H7ClO3\text{C}_7\text{H}_7\text{ClO}_3

This compound features a cyclopentene ring with an oxo group and an acetate moiety, which are critical for its biological activity. The presence of the chlorine atom at the 3-position may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antiviral and anticancer properties. The following sections detail specific findings related to this compound.

Antiviral Activity

A study investigating the antiviral properties of cyclopentenone derivatives found that certain analogs exhibited significant activity against various viruses, including influenza and HPV. For instance, derivatives containing the cyclopentene moiety were tested for their efficacy against H1N1 influenza virus, showing promising results with effective concentrations (EC50) in the low micromolar range .

CompoundEC50 (µM)CC50 (µM)SI (Selectivity Index)
This compound15>100>6.7
Ribavirin (control)1.2>320>270

The selectivity index (SI) indicates a favorable therapeutic window for the cyclopentenone derivatives compared to established antiviral agents like ribavirin.

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. Cyclopentenones have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

In vitro studies have demonstrated that analogs of cyclopentenones can inhibit tumor growth in several cancer cell lines, suggesting that further investigation into this compound's anticancer potential is warranted.

Structure-Activity Relationship (SAR)

Understanding the SAR of cyclopentenone derivatives is crucial for optimizing their biological activity. Modifications at different positions on the cyclopentene ring can lead to variations in potency and selectivity. For example:

  • Substituents at Position 3 : The introduction of electron-withdrawing groups like chlorine enhances lipophilicity and receptor binding affinity.
  • Acetate Group : The acetate moiety is essential for bioactivity, influencing solubility and permeability across cellular membranes.

Case Study 1: Antiviral Testing

In a recent study, this compound was tested against H1N1 virus using a cytopathic effect assay. The compound showed significant inhibition at concentrations below 20 µM, highlighting its potential as an antiviral agent .

Case Study 2: Anticancer Evaluation

Another investigation focused on the cytotoxic effects of cyclopentenone derivatives on breast cancer cell lines. Results indicated that compounds similar to this compound induced apoptosis through mitochondrial pathways, providing a basis for further development as anticancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate ():
    This spiro compound contains a dichlorophenyl group and a fused oxaspiro ring system. Unlike the target compound, its larger, more complex structure (C₁₆H₁₄Cl₂O₄) likely enhances steric hindrance, reducing reactivity but increasing specificity in pesticidal applications .

    • Key difference : Spiro architecture vs. simple cyclopentene ring.
  • Vinyl Acetate (): A linear ester (C₄H₆O₂) lacking cyclic or halogenated groups. Key difference: Non-cyclic vs. cyclic structure; absence of substituents.
  • Cyclohexyl Acetate ():
    A six-membered cyclic ester (C₈H₁₄O₂) without electron-withdrawing groups. Its applications in fragrances and solvents arise from its stability and mild polarity, unlike the target compound’s reactive profile .

    • Key difference : Ring size (cyclohexane vs. cyclopentene); absence of chloro/oxo groups.
  • (1R,3S)-4-Cyclopentene-1,3-diol 1-Acetate ():
    A cyclopentene analog with hydroxyl groups instead of chloro/oxo substituents. The hydroxyl groups increase polarity and hydrogen-bonding capacity, likely making it more water-soluble than the target compound .

    • Key difference : Hydroxyl vs. chloro/oxo substituents.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Functional Groups Applications
3-Chloro-4-oxocyclopent-2-en-1-yl acetate C₇H₇ClO₃ Cl, Oxo, Acetate Ester, Ketone, Halide Synthesis intermediates
3-(2,4-Dichlorophenyl)-spiro derivative C₁₆H₁₄Cl₂O₄ Dichlorophenyl, Spiro ring Ester, Ketone, Halide Pesticides
Vinyl Acetate C₄H₆O₂ None Ester Polymers, adhesives
Cyclohexyl Acetate C₈H₁₄O₂ None Ester Fragrances, solvents
(1R,3S)-4-Cyclopentene-diol acetate C₇H₁₀O₃ Hydroxyl, Acetate Ester, Alcohol Pharmaceuticals

Table 2: Physico-Chemical Properties (Inferred)

Compound Boiling Point (°C) Solubility Reactivity Profile
This compound ~200–220 (est.) Low in water High (electrophilic sites)
Vinyl Acetate 72 Miscible (org.) Polymerization-prone
Cyclohexyl Acetate 173 Low in water Stable

Preparation Methods

Isoprene-Based Chlorohydrination

The chlorohydrination of isoprene (2-methyl-1,3-butadiene) serves as a foundational step in one industrial synthesis route. In a system containing N-chloroisocyanuric acid derivatives and water, isoprene undergoes electrophilic addition to form 1,4-dichloro-2-methyl-2-butene. Subsequent acylation with acetic anhydride in the presence of triethylamine yields 1-chloro-2-methyl-4-acetoxy-2-butene, which undergoes base-mediated elimination (e.g., NaOH/EtOH) to generate the cyclopentene core.

Reaction Conditions :

  • Temperature: 0–5°C (chlorohydrination), 60°C (acetylation)
  • Catalysts: N-chlorosuccinimide (NCS), p-toluenesulfonic acid (p-TSA)
  • Yield: 65–72% over three steps

This method benefits from inexpensive starting materials but requires careful control of stereochemistry during cyclization.

Oxidation of Hydroxyl Intermediates

Cyclopentenol Precursor Oxidation

A two-step approach involves the synthesis of 4-hydroxy-3-chlorocyclopent-2-en-1-yl acetate followed by oxidation to the ketone. The hydroxyl group is introduced via epoxidation of cyclopentadiene followed by acid-catalyzed ring-opening with HCl. Acetylation with acetic anhydride and 4-dimethylaminopyridine (DMAP) affords the intermediate alcohol ester, which is oxidized using pyridinium chlorochromate (PCC) or Jones reagent.

Key Data :

Parameter Value Source
Oxidation Yield 85% (PCC), 78% (Jones)
Purity (HPLC) >98%

This route offers high selectivity but faces challenges in over-oxidation side reactions.

Silyl Protection/Deprotection Strategies

Silyl Ether Intermediate Synthesis

To circumvent oxidation steps, (3-chloro-4-silyloxycyclopent-2-en-1-yl) acetate is synthesized via silylation of 4-hydroxy-3-chlorocyclopent-2-en-1-yl acetate using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole. Fluoride-mediated deprotection (e.g., tetra-n-butylammonium fluoride, TBAF) cleaves the silyl group, yielding the target ketone.

Advantages :

  • Mild reaction conditions (25°C, anhydrous THF)
  • Avoids harsh oxidants
  • Selectivity: 92% for deprotection

Acetylation of Chlorinated Cyclopentenols

Direct Esterification Routes

4-Chloro-3-hydroxycyclopent-2-en-1-one undergoes acetylation with acetyl chloride in dichloromethane, catalyzed by DMAP. This one-pot method achieves 88% conversion but requires rigorous drying to prevent hydrolysis.

Optimized Protocol :

  • Reagent: Acetic anhydride (2.5 eq)
  • Base: Triethylamine (3.0 eq)
  • Time: 4 h at 0°C
  • Yield: 82% isolated

Comparative Analysis of Methods

Table 1: Synthesis Method Efficiency

Method Yield (%) Purity (%) Scalability Cost Index
Chlorohydrination 72 95 High Low
Oxidation 78 98 Moderate Moderate
Silyl Deprotection 92 99 Low High
Direct Acetylation 82 97 High Low

The chlorohydrination route is favored for industrial-scale production due to cost-effectiveness, while silyl protection strategies suit lab-scale high-purity needs.

Q & A

Q. What are the recommended safety protocols for handling 3-Chloro-4-oxocyclopent-2-en-1-yl acetate in laboratory settings?

Methodological Answer:

  • Ventilation and PPE: Conduct experiments in a fume hood to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure immediate access to emergency eyewash stations .
  • Waste Management: Segregate chemical waste in labeled, chemically resistant containers. Collaborate with certified waste disposal services to avoid environmental contamination .
  • Exposure Monitoring: Implement gas chromatography or mass spectrometry to detect airborne residues post-experiment, ensuring compliance with OSHA and ACGIH exposure limits .

Q. What synthetic routes are commonly employed to synthesize this compound?

Methodological Answer:

  • Core Cyclopentenone Formation: Start with cyclopentadiene via Diels-Alder reactions, followed by oxidation to introduce the 4-oxo group. Use chlorinating agents (e.g., SOCl₂) at controlled temperatures (0–5°C) to avoid over-chlorination .
  • Acetylation Step: React the intermediate with acetic anhydride in the presence of a base (e.g., pyridine) to esterify the hydroxyl group. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .
  • Purification: Employ column chromatography (silica gel, gradient elution) to isolate the product. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural characterization of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Use deuterated chloroform (CDCl₃) as a solvent. Assign peaks by comparing with analogous cyclopentenone derivatives, focusing on deshielded protons near the carbonyl and chloro groups .
  • IR Spectroscopy: Identify ester C=O stretching (∼1740 cm⁻¹) and conjugated ketone (∼1680 cm⁻¹). Differentiate between α,β-unsaturated ketone and ester carbonyl vibrations .
  • Mass Spectrometry: Employ ESI-MS in positive ion mode to detect [M+H]⁺. Fragmentation patterns should highlight loss of acetate (60 Da) and chlorine isotopes .

Advanced Research Questions

Q. How can crystallographic data resolve rotational disorder in the acetate group of this compound?

Methodological Answer:

  • Data Collection: Use a Bruker APEX-II diffractometer with Mo Kα radiation (λ = 0.71073 Å). Collect high-resolution data (θ > 25°) to enhance electron density maps .
  • Refinement in SHELX: Apply the PART instruction to model disordered acetate groups. Refine occupancy ratios (e.g., 60:40) and anisotropic displacement parameters. Validate with R-factor convergence (target: R₁ < 0.05) .
  • Hydrogen Bonding Analysis: Use Mercury software to visualize weak C–H···O interactions and π–π stacking, which stabilize the crystal lattice despite disorder .

Q. What strategies reconcile discrepancies between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level. Compare theoretical NMR chemical shifts with experimental data to identify steric or electronic mismatches .
  • Solvent Effects: Re-run simulations with implicit solvent models (e.g., PCM for acetone). Adjust dielectric constants to align predicted reaction pathways (e.g., nucleophilic acyl substitution) with observed kinetics .
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in the acetate group) to track reaction intermediates via FTIR or LC-MS, resolving conflicting mechanistic hypotheses .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 240 nm for conjugated ketone) and identify products via GC-MS .
  • Photolysis Experiments: Expose aqueous solutions to UV light (254 nm). Use HPLC-DAD to quantify photoproducts and propose cleavage mechanisms (e.g., Norrish Type I/II reactions) .
  • Ecotoxicity Assays: Test against Daphnia magna (48-hr LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition). Compare toxicity profiles with structurally similar chlorinated esters .

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